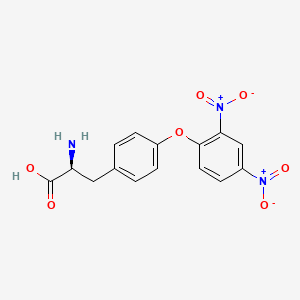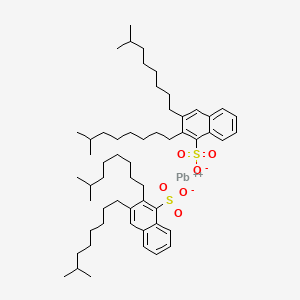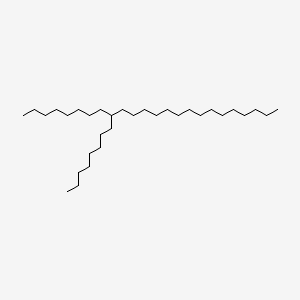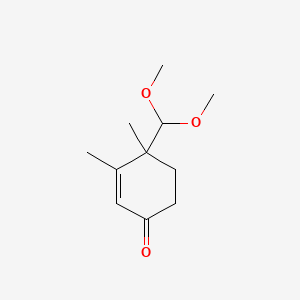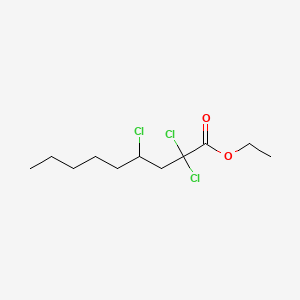
Ethyl 2,2,4-trichlorononanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2,4-trichlorononanoate is an organic compound with the molecular formula C11H19Cl3O2 It is a chlorinated ester, characterized by the presence of three chlorine atoms attached to a nonanoate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2,4-trichlorononanoate typically involves the esterification of 2,2,4-trichlorononanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions: Ethyl 2,2,4-trichlorononanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 2,2,4-trichlorononanoic acid.
Reduction: Formation of less chlorinated nonanoates.
Substitution: Formation of hydroxyl or amino derivatives of nonanoates.
科学的研究の応用
Ethyl 2,2,4-trichlorononanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated ester functionalities into molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Ethyl 2,2,4-trichlorononanoate involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms can enhance its binding affinity to certain targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Ethyl 2,2,4-trichlorobutanoate: Another chlorinated ester with a shorter carbon chain.
Ethyl 2,2,4-trichloropentanoate: Similar structure but with a five-carbon chain.
Ethyl 2,2,4-trichlorohexanoate: Similar structure but with a six-carbon chain.
Comparison: Ethyl 2,2,4-trichlorononanoate is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity. The presence of three chlorine atoms also imparts distinct characteristics compared to other chlorinated esters with fewer chlorine atoms or shorter carbon chains.
特性
CAS番号 |
68039-28-1 |
|---|---|
分子式 |
C11H19Cl3O2 |
分子量 |
289.6 g/mol |
IUPAC名 |
ethyl 2,2,4-trichlorononanoate |
InChI |
InChI=1S/C11H19Cl3O2/c1-3-5-6-7-9(12)8-11(13,14)10(15)16-4-2/h9H,3-8H2,1-2H3 |
InChIキー |
JPICAFMHFSTXNT-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC(C(=O)OCC)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)
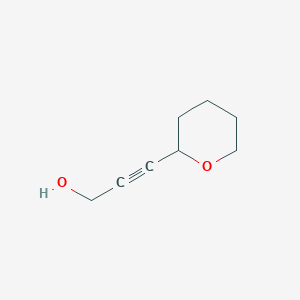
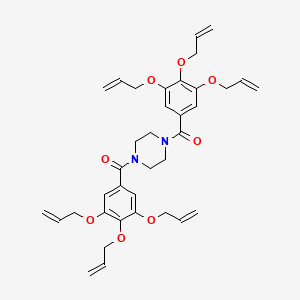

![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)

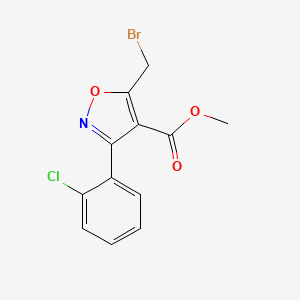

![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)

